N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a thioether-linked acetamide moiety. Its structure comprises a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a thioacetamide side chain terminating in a 3-chloro-4-methylphenyl group. This compound’s design leverages the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for kinase inhibition and anticancer activity . The dual chloro-substituted aryl groups enhance lipophilicity and may influence target binding affinity, while the thioacetamide linker provides conformational flexibility .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5OS/c1-12-5-6-14(8-17(12)22)26-18(28)10-29-20-16-9-25-27(19(16)23-11-24-20)15-4-2-3-13(21)7-15/h2-9,11H,10H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXSVDAPLKZNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores the compound's mechanisms of action, efficacy in various biological assays, and its implications for drug development.
Chemical Structure
The compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, characterized by a thioacetamide linkage. Its structural formula can be represented as follows:
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. The proposed mechanisms of action for this compound include:
- Induction of Apoptosis : Studies have shown that similar compounds can activate caspases (caspase 3, 8, and 9), leading to programmed cell death in cancer cells .
- Inhibition of Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation, including those mediated by NF-κB and mTOR .
- Autophagy Modulation : Evidence suggests that this compound can induce autophagy, contributing to its cytotoxic effects against cancer cell lines .
Biological Activity Data
Table 1 summarizes the biological activity data for this compound as well as related compounds.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |
| Similar Pyrazolo Compounds | MDA-MB-231 (Breast Cancer) | 0.25 - 0.5 | Caspase activation |
| Compound 3b | MCF-7 | < 26 | NF-kB inhibition |
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of a series of pyrazolo[3,4-d]pyrimidine derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
Case Study 2: Autophagy Induction
In another investigation focusing on autophagy, it was found that certain derivatives triggered autophagic processes without inducing apoptosis in non-cancerous cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .
Discussion
The biological activity of this compound highlights its potential as an anticancer agent. Its ability to induce apoptosis and modulate autophagy presents a dual mechanism that could be exploited in cancer therapy. Further studies are required to elucidate the full spectrum of its biological effects and optimize its pharmacological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and biological activity. Below is a detailed analysis:
Core Modifications and Substituent Variations
Pyrazolo[3,4-d]pyrimidine derivatives often differ in substituent placement and linker chemistry. Key examples include:
Key Observations:
- Substituent Impact: The target compound’s 3-chloro-4-methylphenyl group contrasts with Example 83’s fluoro-isopropoxyphenyl group, suggesting divergent electronic and steric effects on target binding. The methylthio group in Example 41 may enhance metabolic stability compared to the target’s chloro substituents .
- Synthesis Efficiency: Compound 2u achieved a 92% yield, indicating optimized coupling conditions compared to the target’s unreported synthesis pathway.
Physicochemical Properties
- Melting Points: The target’s predicted higher lipophilicity (due to dual chloro groups) may lower its melting point compared to Example 83 (302–304°C) but increase membrane permeability .
- Molecular Weight: The target (~453 g/mol) falls within the acceptable range for oral bioavailability, unlike bulkier analogs like Example 83 (571 g/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
